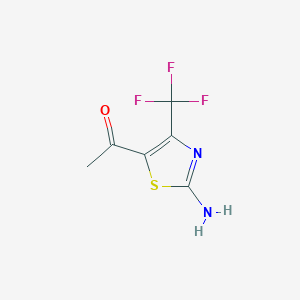

1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone

Description

1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone (CAS: 167405-28-9) is a thiazole derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the thiazole ring and an amino (-NH₂) substituent at the 2-position. Its molecular formula is C₆H₅F₃N₂OS, with a molecular weight of 210.18 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protein degraders (e.g., PROTACs) due to its ability to modulate kinase inhibition and enhance metabolic stability . The trifluoromethyl group contributes to increased lipophilicity and resistance to oxidative metabolism, making it advantageous for drug design .

Properties

IUPAC Name |

1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-2(12)3-4(6(7,8)9)11-5(10)13-3/h1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATJHCODYKTHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596654 | |

| Record name | 1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167405-28-9 | |

| Record name | 1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of α-Haloketones with Thiourea Derivatives

A classical and widely used approach to synthesize 2-amino thiazole derivatives, including 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone, involves the cyclocondensation reaction between α-haloketones and substituted thioureas or thioamides.

-

- Preparation of α-haloketones such as 2-bromo-1-(3-trifluoromethyl)phenylethanone via bromination of the corresponding ketone.

- Reaction of the α-haloketone with thiourea or substituted thioureas in ethanol under reflux conditions for approximately 30 minutes.

- Isolation of the thiazole product by extraction and purification steps.

-

- This one-pot procedure is straightforward and provides good yields of the target 2-amino thiazole derivatives.

- The trifluoromethyl group is introduced via the starting α-haloketone bearing this substituent.

- The reaction is typically carried out in ethanol with reflux, and purification involves extraction with ethyl acetate and recrystallization.

Mechanochemical Synthesis Using Solid-State Grinding and Catalysts

A more recent and environmentally friendly approach utilizes mechanochemistry, where reactants are ground together in the presence of catalysts without solvents, enabling rapid and high-yield synthesis.

-

- A mixture of 4-trifluoromethyl aniline, 3-chloro-2,4-pentanedione, and potassium thiocyanate is ground with a solid acid catalyst such as sulfamic acid in a stainless steel milling jar with steel balls.

- Milling is performed at optimized frequencies (e.g., 30 Hz) for short durations (around 25 minutes).

- Reaction progress is monitored by thin-layer chromatography (TLC).

- The product is isolated by washing with hot ethyl acetate and filtration to remove the catalyst.

-

- High yields (up to 99%) are achievable under mild conditions.

- The method avoids the use of toxic reagents like sodium cyanide.

- It is solvent-free or uses minimal solvents, aligning with green chemistry principles.

-

- The product structure is confirmed by 1H NMR showing characteristic methyl and acetyl protons, aromatic protons, and NH signals.

- X-ray crystallography provides definitive structural evidence.

Multi-Step Synthesis via Masking and Functional Group Manipulation

This approach involves more complex synthetic sequences to obtain functionalized thiazole derivatives, including the target compound, by masking interfering groups and performing selective transformations.

-

- Reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine to form ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

- Masking the 2-methylamino group as a tert-butoxycarbonate to prevent side reactions.

- Alkylation with cyanomethanide to introduce cyanoacetyl functionality.

- Conversion to enaminone intermediates by refluxing with N,N-dimethylformamide–dimethylacetal (DMF–DMA).

- Subsequent functionalization such as fluorination or condensation with phenylguanidines to diversify the substitution pattern.

-

- Some steps involve toxic reagents (e.g., sodium cyanide), which are generally avoided in routine synthesis.

- Protective group strategies are employed to improve reaction selectivity.

- This method allows the introduction of various substituents at the thiazole ring, including trifluoromethyl groups.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

-

- Methods involving sodium cyanide or bromination require careful handling due to toxicity and environmental concerns. Mechanochemical methods offer safer alternatives.

-

- TLC is commonly used to monitor reaction progress in all methods.

-

- Products are typically purified by recrystallization or extraction, with some methods using chromatography.

-

- NMR, LC-MS, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

-

- Milling frequency, number of milling balls, and catalyst amount are critical parameters in mechanochemical synthesis for maximizing yield and reducing reaction time.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Position : The position of the trifluoromethyl group significantly impacts biological activity. For example, placing -CF₃ on the aniline moiety (as in ) increases lipophilicity compared to its placement on the thiazole ring (target compound) .

- Amino vs. Anilino Groups: The 2-amino group in the target compound allows for hydrogen bonding, whereas phenylamino substituents (e.g., ) favor hydrophobic interactions with target proteins .

Anticancer Potential:

- The target compound’s thiazole core is associated with kinase inhibition (e.g., CDK9, PI3Kα), a mechanism shared with dasatinib and dabrafenib . Its -CF₃ group may enhance binding to hydrophobic kinase pockets .

Antimicrobial Activity:

- Derivatives like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone () exhibit broad-spectrum antibacterial activity due to nitro and hydroxy substituents on the phenyl ring . The target compound lacks these groups, suggesting divergent applications.

Solubility and Stability:

Biological Activity

1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone, a compound with the molecular formula C6H5F3N2OS and CAS Number 167405-28-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by case studies and relevant research findings.

- Molecular Weight : 210.18 g/mol

- Purity : ≥95%

- Structural Formula : Chemical Structure

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

These findings indicate that the compound possesses potent antibacterial activity, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated significant antiproliferative effects against multiple myeloma and lymphoma cell lines, with IC50 values ranging from 0.79 to 5.85 µM:

| Cell Line | IC50 (µM) |

|---|---|

| MM.1S | 0.79 |

| RPMI 8226 | 3.50 |

| NCI-H929 | 4.20 |

| JeKo-1 | 5.85 |

The compound's mechanism of action may involve inhibition of specific signaling pathways associated with cancer cell proliferation .

Antiviral Activity

In studies focusing on antiviral properties, thiazole derivatives have shown efficacy against flaviviruses, including dengue and yellow fever virus. The compound's structure has been optimized to enhance its selectivity and potency against viral replication:

| Virus Type | EC50 (µM) |

|---|---|

| Dengue Virus | ≤50 |

| Yellow Fever Virus | ≤50 |

The presence of the trifluoromethyl group appears to contribute positively to the antiviral activity by improving metabolic stability and reducing toxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against clinical isolates of resistant bacterial strains. The results indicated that this compound could serve as a lead for developing new antimicrobial agents .

- Cancer Treatment : In a preclinical trial involving human leukemia cell lines, treatment with the compound resulted in significant reductions in cell viability and induced apoptosis at concentrations as low as 1 µM, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the common synthetic routes for 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone?

The compound is typically synthesized via [2+3]-cyclocondensation reactions. For example, 1-(pyridin-2-yl)thiourea can act as an S,N-binucleophile, reacting with dielectrophilic synthons like 2-chloroacetylacetone to form the thiazole core. Subsequent functionalization with trifluoromethyl groups is achieved using reagents such as N-bromosuccinimide (NBS) in chloroform under controlled conditions . Purification often involves column chromatography or recrystallization from ethanol/water mixtures.

Q. What analytical methods are used to characterize this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., trifluoromethyl chemical shifts at δ 120–125 ppm for ¹³C).

- HRMS : For exact mass verification (e.g., m/z 419.1878 for C21H25N8S derivatives).

- IR spectroscopy : To identify amino (N–H stretches at 3300–3500 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .

Q. What are the primary biological activities associated with this compound?

The compound serves as a precursor for kinase inhibitors (e.g., CDK9, PI3Kα) and anticancer agents. Its thiazole core enables interactions with ATP-binding pockets in kinases, while the trifluoromethyl group enhances metabolic stability and binding affinity. For instance, derivatives show IC₅₀ values <100 nM against human colon cancer cell lines .

Advanced Research Questions

Q. How can structural modifications optimize antitumor activity?

- Substituent engineering : Replacing the acetyl group with pyridine or triazole moieties improves solubility and target selectivity. For example, pyridine-thiazole hybrids exhibit dual inhibition of c-Src and p38 kinases .

- Fluorine substitution : Introducing para-fluoro or trifluoromethoxy groups on aryl rings enhances membrane permeability and reduces off-target effects .

- Methodology : Use Suzuki-Miyaura couplings or Ullmann reactions to introduce diverse aryl/heteroaryl groups at the 4-position of the thiazole ring .

Q. How to address contradictions in cytotoxicity vs. selectivity data?

Conflicting data often arise from assay variability (e.g., MTT vs. clonogenic assays) or cell-line-specific responses. Mitigation strategies include:

- Dose-response profiling : Test compounds across a 10⁴-fold concentration range to identify therapeutic windows.

- Kinase profiling panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to quantify off-target effects .

- Metabolic stability studies : Assess hepatic microsomal degradation to rule out false-negative results due to rapid clearance .

Q. What synthetic challenges arise during scale-up?

Key issues include:

- Regioselectivity : Competing pathways in cyclocondensation reactions may yield 4-methyl vs. 5-trifluoromethyl isomers. Optimize solvent polarity (e.g., PEG-400) and temperature (70–80°C) to favor desired products .

- Purification : Low yields (30–50%) due to byproducts like thiourea adducts. Use bleaching earth clay (pH 12.5) as a heterogeneous catalyst to improve reaction efficiency .

Q. How to design experiments assessing trifluoromethyl group stability?

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4 and 4.5) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Radiolabeling : Synthesize ¹⁹F-labeled analogs for in vivo PET imaging to track metabolic fate .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies of the C–CF₃ bond .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.